
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- is a heterocyclic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and phenyl-substituted reagents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, and bases are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
科学的研究の応用
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
1,8-Naphthyridin-2(1H)-one: A closely related compound with similar structural features.
1,4-Diphenyl-1,2,3-triazole: Another heterocyclic compound with potential biological activities.
Uniqueness
1,8-Naphthyridin-2(1H)-one, 1,4-diphenyl- is unique due to its specific structural arrangement and the presence of both naphthyridine and diphenyl groups. This combination may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
178547-85-8 |
|---|---|
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
1,4-diphenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-19-14-18(15-8-3-1-4-9-15)17-12-7-13-21-20(17)22(19)16-10-5-2-6-11-16/h1-14H |
InChIキー |
XDHPQSRTDKFKKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


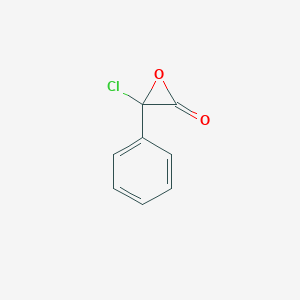
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
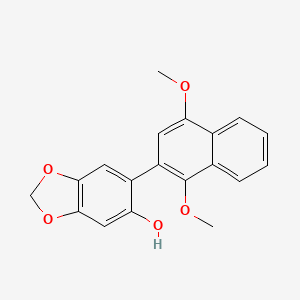
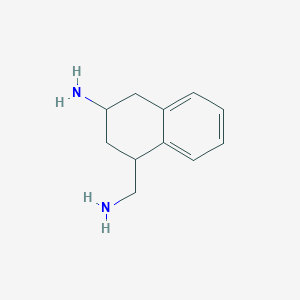

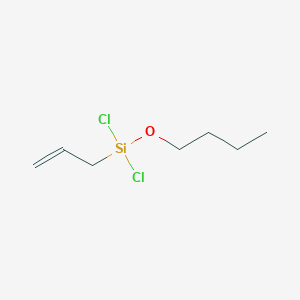
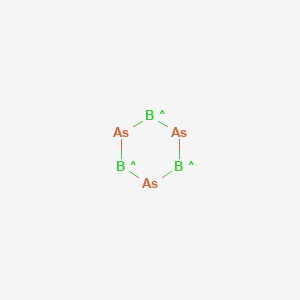
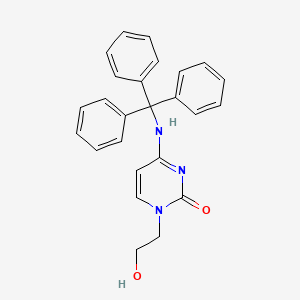
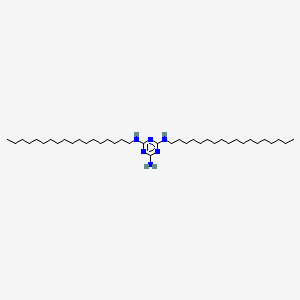
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)


![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
